Product packaging for Di(butan-2-yl)diselane(Cat. No.:CAS No. 56592-98-4)

Di(butan-2-yl)diselane

Cat. No.: B14168865
CAS No.: 56592-98-4
M. Wt: 272.2 g/mol
InChI Key: FJMJPIFAAYBKCP-UHFFFAOYSA-N
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Description

Di(butan-2-yl)diselane, more commonly known as dibutyl diselenide, is a vital organoselenium compound serving as a versatile precursor in modern synthetic chemistry. It is primarily valued for its role in generating electrophilic selenium species in situ, which facilitates a range of transition-metal-free transformations. This reagent is particularly effective in the 5-endo-dig electrophilic cyclization of 1,3-diynes, a key step in the synthesis of 3,4-bis(butylselanyl)selenophenes and 3-(butylselanyl)-4-alkoxyselenophenes . The reaction conditions, such as solvent and reagent stoichiometry, can be tuned to selectively favor either product class . Furthermore, dibutyl diselenide is employed in constructing complex molecular architectures like chromene-fused selenophene derivatives, where it acts as a selenium source in iron-promoted cyclization reactions . Its utility extends to the synthesis of 3-selenylated chromones, which are privileged heterocyclic scaffolds in medicinal chemistry and materials science . These applications highlight the compound's significant research value as a flexible and powerful building block for synthesizing functionally diverse heterocycles and organoselenium molecules with potential applications in pharmaceutical development and materials science. This product is intended for research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Se2 B14168865 Di(butan-2-yl)diselane CAS No. 56592-98-4

Properties

CAS No.

56592-98-4

Molecular Formula

C8H18Se2

Molecular Weight

272.2 g/mol

IUPAC Name

2-(butan-2-yldiselanyl)butane

InChI

InChI=1S/C8H18Se2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

FJMJPIFAAYBKCP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Se][Se]C(C)CC

Origin of Product

United States

Synthetic Methodologies for Di Butan 2 Yl Diselane and Analogous Chiral Diorganyl Diselenides

General Approaches to Diselenide Bond Formation

The construction of the diselenide (Se-Se) bond is the cornerstone of synthesizing compounds like di(butan-2-yl)diselane. Several general methodologies have been established, each with its own set of advantages and substrate scope.

Oxidation of Selenols and Selenolate Anions

A fundamental and widely employed method for forming diselenide bonds is the oxidation of selenols (RSeH) or their corresponding selenolate anions (RSe⁻). Selenols are the selenium analogs of alcohols and thiols and are readily oxidized to diselenides, often by atmospheric oxygen. rsc.org Consequently, they are typically generated in situ. rsc.org

Common strategies for preparing the precursor selenols or selenolates include the reaction of Grignard reagents (RMgX) or organolithium compounds (RLi) with elemental selenium, followed by acidic workup. rsc.orgoulu.fi For the synthesis of this compound, this would involve the reaction of sec-butylmagnesium bromide or sec-butyllithium (B1581126) with selenium. The resulting butan-2-ylselenolate can then be oxidized to yield the target diselenide.

The oxidation step can be accomplished using a variety of oxidizing agents. While aerial oxidation is often sufficient, other reagents like hydrogen peroxide can be used for a more controlled and rapid conversion. rsc.orgrsc.org The choice of oxidant can be crucial to avoid over-oxidation to seleninic (RSeO₂H) or selenonic (RSeO₃H) acids. rsc.org

Coupling Reactions Involving Selenium Halides

Another approach to diselenides involves the use of selenium halides. While less common for the direct synthesis of symmetrical dialkyl diselenides, this method is relevant. For instance, reacting an appropriate organometallic reagent, such as a Grignard reagent, with a selenium monohalide could theoretically produce the diselenide. However, these reactions can be complex and may lead to a mixture of products.

A more prevalent strategy involves the reduction of organoselenium compounds that can be derived from selenium halides. For example, aryl and alkyl halides can react with a diselenide dianion (Se₂²⁻), which can be generated in situ from elemental selenium and a reducing agent. rsc.orgchemistryviews.org This method is particularly useful for synthesizing a variety of dialkyl diselenides. rsc.org

Reductive Coupling Strategies

Reductive coupling methods provide an alternative pathway to diselenides. These strategies often start from more oxidized selenium-containing precursors. For example, the reduction of selenoesters or other selenium-containing functional groups can lead to the formation of a diselenide bond. While specific examples for this compound are not prevalent in the literature, this general approach is a cornerstone of organoselenium chemistry. tandfonline.com

One notable method involves the diselenide-selenoester ligation (DSL), a powerful technique in chemical protein synthesis. This reaction involves the chemoselective fusion of a peptide selenoester with a peptide bearing an N-terminal selenocysteine, highlighting the reactivity of the diselenide bond in coupling reactions. rsc.org Reductive cleavage of the Se-Se bond in diacyl diselenides, mediated by reagents like samarium(II) iodide, can also be a route to selenoesters, demonstrating the reversible nature of these couplings. ccspublishing.org.cn

Stereoselective and Asymmetric Synthesis

The primary interest in this compound lies in its chirality. The stereogenic centers at the butan-2-yl groups impart chirality to the molecule, making it a valuable tool in asymmetric synthesis.

Introduction of Chiral Butan-2-yl Moieties into Diselenide Scaffolds

The most direct method for synthesizing chiral diselenides like this compound is to start with a chiral precursor. In this case, an enantioenriched form of a butan-2-yl halide or a related derivative would be used.

For example, the reaction of an enantioenriched sec-butyl halide with a selenium source, such as sodium diselenide (Na₂Se₂), can produce the corresponding chiral diselenide. rsc.org This approach has been successfully applied to the synthesis of various chiral N-heterocyclic diselenides, where chiral alcohols are converted to mesylates and then reacted with in situ generated Na₂Se₂. rsc.orgrsc.org This methodology proceeds with high stereoselectivity. rsc.org

The synthesis of chiral amino diselenides has also been achieved from readily available chiral starting materials, such as amino acids. nih.govacs.org These methods often involve the ring-opening of chiral aziridines or the functionalization of chiral amino alcohols. nih.gov

Starting Material TypeReagentProduct TypeKey Features
Chiral Alkyl Halides/TosylatesNa₂Se₂Chiral Dialkyl DiselenidesDirect introduction of chirality. rsc.org
Chiral Amino AcidsVariousChiral Amino DiselenidesUtilizes the natural chiral pool. nih.govacs.org
Chiral AlcoholsMsCl, Et₃N; then Na₂Se₂Chiral Dialkyl DiselenidesVersatile and stereoselective. rsc.orgrsc.org

Diastereoselective Synthesis of this compound Isomers

When synthesizing this compound from a racemic or diastereomeric mixture of butan-2-yl precursors, a mixture of diastereomers of the final product will be obtained. These diastereomers would include the (R,R), (S,S), and meso (R,S) forms. The separation of these diastereomers can be challenging and may require chromatographic techniques.

The diastereoselective synthesis of related chiral molecules, such as highly substituted cyclohexanones and dihydropyrane derivatives, has been achieved through various cascade and cyclization reactions. beilstein-journals.orguva.esmdpi.com These strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome. While not directly applied to this compound, these principles of diastereoselective synthesis are fundamental in organic chemistry and could potentially be adapted for the stereocontrolled synthesis of specific diastereomers of this diselenide.

For instance, the use of chiral ligands in metal-catalyzed coupling reactions can influence the diastereoselectivity of the product formation. Copper-catalyzed synthesis of unsymmetrical diaryl- and aryl alkyl chalcogenides has been shown to be a versatile method, and the incorporation of chiral ligands could potentially lead to diastereoselective synthesis. organic-chemistry.org

Enantioselective Approaches to this compound

The synthesis of enantiomerically pure chiral diselenides, such as this compound, is a significant challenge that relies on the precise control of stereochemistry. While direct enantioselective methods for this specific compound are not extensively documented, analogous syntheses of other chiral diselenides provide a clear framework for its potential creation. The primary strategy involves the use of enantiomerically pure starting materials that introduce chirality into the final diselenide product.

A common and effective method is the reaction of an appropriate chiral electrophile, such as a tosylate or an alkyl halide, with a diselenide anion (Se₂²⁻). mdpi.comrsc.org For the synthesis of enantiopure this compound, one would start with an enantiomerically pure precursor like (S)- or (R)-2-bromobutane or the corresponding tosylate. The diselenide dianion, typically generated in situ from elemental selenium and a reducing agent like sodium borohydride (B1222165), acts as a nucleophile. rsc.org This nucleophilic substitution reaction, proceeding via an Sₙ2 mechanism, leads to the formation of the chiral diselenide.

Another established approach involves the conversion of chiral alcohols into suitable leaving groups. For instance, chiral N-Boc-L-prolinol and (S)-(+)-1-benzyl-3-pyrolidinol have been successfully converted into their corresponding mesylates, which are then reacted with a selenium nucleophile to yield chiral diselenides. rsc.org This methodology could be adapted for this compound by starting with enantiopure butan-2-ol.

Control of Stereochemistry in Se-Se Bond Formation

The stereochemical outcome of chiral diselenide synthesis is dictated by the mechanism of the bond-forming steps. In the case of syntheses starting from chiral alkyl halides or sulfonates, the crucial C-Se bond formation occurs via an Sₙ2 (bimolecular nucleophilic substitution) pathway. mdpi.comrsc.org This mechanism is inherently stereospecific, resulting in a predictable inversion of configuration at the stereogenic carbon center.

For example, if one starts with (S)-butan-2-ol, it can be converted to (R)-2-bromobutane. The subsequent reaction with the diselenide dianion (Se₂²⁻) would proceed with another inversion of configuration, yielding (S,S)-di(butan-2-yl)diselane. This reliable inversion provides a robust method for controlling the absolute stereochemistry of the final product. rsc.org Researchers have demonstrated this principle by synthesizing both enantiomers of a chiral diselenide simply by manipulating the stereochemistry of the starting alcohol and intermediate halide through reactions that proceed with either inversion or retention of configuration. rsc.org

Beyond substrate control, the conformational rigidity of chiral catalysts or reagents can also impart stereoinduction in reactions involving selenium. mdpi.com While this is more commonly applied in reactions where a chiral selenium compound acts as a catalyst, the principle underscores the importance of a well-defined three-dimensional structure in directing stereochemical outcomes.

Metal-Mediated and Catalytic Synthetic Routes

Metal-mediated reactions have become indispensable in organoselenium chemistry, offering efficient and often mild pathways for the formation of C-Se and Se-Se bonds. Various transition metals, as well as main group metals like zinc, have been employed to facilitate the synthesis of diorganyl diselenides and related compounds.

Transition Metal-Catalyzed Coupling Reactions for Diorganyl Diselenides

Copper and ruthenium are prominent among the transition metals used in the synthesis of selenium compounds. Copper-catalyzed cross-coupling reactions are particularly versatile for creating C-Se bonds. An efficient protocol uses copper(I) iodide (CuI) as a catalyst to couple diorganyl diselenides with aryl iodides, producing unsymmetrical selenides. bohrium.com These reactions often employ a ligand, such as 4′-(4-methoxyphenyl)-2,2′:6′,2′′-terpyridine, and a base like potassium hydroxide (B78521) in a solvent like DMSO. bohrium.com Copper salts like CuBr₂ have also been used to catalyze the chalcogenative cyclization of alkenyl amines with diselenides. mdpi.com

Ruthenium(III) chloride, in the presence of zinc, has been shown to catalyze the efficient synthesis of unsymmetrical diorganyl selenides from the cleavage of diselenides and subsequent reaction with alkyl halides. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Diselenides

Catalyst SystemReactantsProduct TypeReference
CuI / Terpyridine / KOHDiorganyl diselenide, Aryl iodideUnsymmetrical diaryl/alkyl aryl selenide (B1212193) bohrium.com
CuBr₂ / AirDiorganyl diselenide, Alkenyl amineN-heterocycle mdpi.com
RuCl₃ / ZnDiphenyl diselenide, Alkyl halideUnsymmetrical selenide acs.org

Zinc-Mediated Selenylation and Diselenide Reduction

Zinc metal is a powerful and cost-effective reducing agent for the cleavage of the Se-Se bond in diorganyl diselenides. thieme-connect.comthieme-connect.com In a typical procedure, zinc dust promotes the reductive cleavage of the diselenide to form a zinc selenolate intermediate (RSeZnX or (RSe)₂Zn). This nucleophilic species can then react in situ with various electrophiles, such as active organic halides (e.g., benzyl (B1604629) halides, α-haloesters), to afford unsymmetrical selenides in high yields. thieme-connect.com

These reactions are often carried out under mild and neutral conditions, and the use of aqueous media is possible, which adds to the method's appeal from a green chemistry perspective. thieme-connect.comthieme-connect.com The efficiency of this transformation has also been demonstrated in ionic liquids, which can serve as reusable reaction media. nih.gov

Table 2: Zinc-Mediated Synthesis of Unsymmetrical Selenides

Selenium SourceElectrophileSolvent SystemKey FeaturesReference
Diaryl diselenideBenzyl bromideAcetonitrile-WaterMild, neutral conditions; high yields thieme-connect.com
Diorganyl diselenideOrganic halideBMIM-BF₄ (Ionic Liquid)Reusable solvent; excellent yields nih.gov
Dibenzyl diselenideAlkyl halideAcetonitrile-Water (with AlCl₃)Requires Lewis acid for dialkyl diselenides thieme-connect.com

Iron-Facilitated Transformations Involving Diselenides

Iron salts, being abundant, inexpensive, and environmentally benign, are attractive catalysts for organic synthesis. Iron(III) chloride (FeCl₃) has been shown to promote or catalyze a variety of transformations involving diorganyl diselenides. mdpi.com One notable application is the iron-catalyzed addition of diselenides to acetylenes, leading to (E)-1,2-bis(organylselanyl)ethenes. mdpi.com

Iron salts also facilitate cyclization reactions. For example, an iron-catalyzed system can be used for the cyclization of 1,4-butyne-diols with diorganyl diselenides to prepare substituted 2,5-dihydrofurans. acs.orgnih.gov The proposed mechanism involves the formation of a reactive complex between the iron salt and the diselenide, which activates the selenium moiety towards reaction with the alkyne. mdpi.com In other methodologies, iron powder is used in conjunction with a catalyst for the synthesis of selenoesters from diselenides and acyl chlorides. thieme-connect.com

Sustainable and Green Chemistry Approaches in Diselenide Synthesis

In line with the principles of green chemistry, several sustainable methods for reactions involving diselenides have been developed. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One successful strategy is the use of microwave irradiation under solvent-free conditions. This has been applied to the synthesis of selenol esters from diorganyl diselenides and acyl chlorides, resulting in excellent yields with significantly reduced reaction times (minutes instead of hours). rsc.org

Electrochemistry offers another green alternative, avoiding the need for external chemical oxidants or reductants. cjcatal.com An electrochemical method for the cross-dehydrogenative coupling of 4-quinolones and diorganyl diselenides has been developed that is atom-economical and features a recyclable catalytic system. cjcatal.com Similarly, electrochemical methods can be used to generate selenium radical cations from diselenides, which then participate in cyclization reactions. nih.gov

The use of greener solvents is also a key aspect. Zinc-mediated reactions for synthesizing selenides have been effectively performed in aqueous media, reducing the reliance on volatile organic solvents. thieme-connect.com Furthermore, the use of ionic liquids like BMIM-BF₄ as a recyclable solvent for zinc-mediated selenide synthesis represents another advance in sustainable chemistry. nih.gov

Advanced Spectroscopic and Structural Characterization of Di Butan 2 Yl Diselane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For Di(butan-2-yl)diselane, a combination of ¹H, ¹³C, and ⁷⁷Se NMR, along with two-dimensional techniques and variable temperature studies, provides a comprehensive picture of its molecular framework.

Proton (¹H) NMR Analysis of this compound

The protons of the methyl and methylene (B1212753) groups of the butan-2-yl moiety are expected to appear in the upfield region of the spectrum, typically between δ 1.0–2.5 ppm. vulcanchem.com The methine proton directly attached to the selenium atom would be deshielded and is expected to resonate at a lower field. The integration of the signals would correspond to the number of protons in each environment, following a 3:2:1:3 ratio for the two methyl, one methylene, and one methine group, respectively. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
CH₃ (terminal) ~0.9 Triplet
CH₂ ~1.6 Multiplet
CH-Se ~3.0 - 3.5 Sextet

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Carbon-13 (¹³C) NMR Characterization

Similar to ¹H NMR, specific ¹³C NMR data for this compound is scarce. However, data from related structures such as butan-2-ol can provide expected chemical shift ranges. docbrown.info The butan-2-yl group has four distinct carbon environments. The carbon atom directly bonded to the selenium atom (C-Se) is expected to be significantly deshielded due to the electronegativity of selenium, appearing in the range of δ 30–50 ppm. The other carbon atoms of the butyl chain would resonate at higher fields. vulcanchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-Se 30 - 50
CH₂ 30 - 35
CH₃ (adjacent to CH) 20 - 25

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Selenium-77 (⁷⁷Se) NMR Spectroscopy: Chemical Shifts and Coupling Constants

⁷⁷Se NMR spectroscopy is a highly sensitive technique for directly observing the selenium nucleus, providing valuable information about its chemical environment. unipd.it The chemical shift of ⁷⁷Se in dialkyl diselenides typically falls within a specific range. For dialkyl diselenides in general, the ⁷⁷Se chemical shifts are found in the range of δ 250-500 ppm relative to a standard like diphenyl diselenide (PhSe)₂ (δ = 461 ppm). rsc.orgorganicchemistrydata.org The exact chemical shift for this compound would be influenced by the steric and electronic effects of the butan-2-yl groups.

Coupling between ⁷⁷Se and adjacent protons (²J(Se,H)) or carbons (¹J(Se,C)) can sometimes be observed, providing further structural confirmation. However, these couplings are often small and may not always be resolved.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. youtube.comnptel.ac.in

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would reveal the connectivity between the methine proton and the protons of the adjacent methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign each carbon signal to its attached proton(s) in the butan-2-yl chain.

Variable Temperature NMR Studies

Variable temperature (VT) NMR studies can provide insights into dynamic processes occurring in a molecule, such as conformational changes. mdpi.com In diselenides, rotation around the Se-Se bond can lead to the existence of different conformers. unipd.it VT-NMR experiments on this compound could reveal whether different rotamers are present in solution and allow for the determination of the energy barrier for their interconversion. At low temperatures, separate signals for each conformer might be observed, which would coalesce into averaged signals as the temperature is increased. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. While specific spectra for this compound are not available, the expected characteristic absorption bands can be inferred from the analysis of similar organic molecules. rsc.orgresearchgate.net

The IR spectrum would be dominated by the C-H stretching and bending vibrations of the alkyl groups.

C-H stretching vibrations: Expected in the region of 2850-3000 cm⁻¹.

C-H bending vibrations: Expected around 1375-1465 cm⁻¹.

The Se-Se stretching vibration in diselenides gives a weak absorption in the far-infrared region, typically around 280-310 cm⁻¹, and is often more easily observed in the Raman spectrum. The C-Se stretching vibration is expected to appear in the range of 500-600 cm⁻¹.

Table 3: Compound Names Mentioned

Compound Name
This compound
Butan-2-ol

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound is characterized by vibrations associated with its alkyl framework and the carbon-selenium (C-Se) bond. The absorptions from the butan-2-yl group are expected to be similar to those in other butane (B89635) derivatives. For instance, the IR spectrum of n-butane shows prominent C-H stretching vibrations between 2975 and 2845 cm⁻¹ and C-H deformation or bending vibrations in the 1470 to 1365 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
C-H Stretch 2845 - 2975
C-H Bend 1365 - 1470

Raman Spectroscopy

Raman spectroscopy is a particularly effective technique for characterizing diselenides due to the strong Raman signal of the selenium-selenium (Se-Se) bond. The Se-Se stretching vibration in diselenides gives rise to a characteristic, high-intensity band typically found in the low-frequency region of the spectrum, around 250-300 cm⁻¹. For example, this peak has been reported at 286 cm⁻¹ in one study. capes.gov.br

In addition to the Se-Se stretch, the C-Se stretching vibration is also Raman active and is typically observed in the 500-700 cm⁻¹ range, consistent with IR spectroscopy findings. acs.orgcapes.gov.br The high polarizability of the selenium atom contributes to the significant intensity of the Se-Se Raman band, making it a key diagnostic peak for the diselenide functional group. oup.com

Table 2: Characteristic Raman Shifts for Dialkyl Diselenides

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Se-Se Stretch 250 - 300 capes.gov.br

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Dialkyl diselenides are known to absorb ultraviolet and visible light, giving them a characteristic color, often yellow or reddish-orange. acs.org The UV-Vis spectrum of these compounds is dominated by electronic transitions involving the diselenide chromophore. Specifically, diethyl diselenide exhibits absorption maxima (λmax) at approximately 254 nm and 325 nm. These absorptions are attributed to σ→σ* transitions within the Se-Se bond.

Table 3: UV-Vis Absorption Maxima for Analogous Diselenides

Compound λmax (nm) Solvent Reference
Diethyl diselenide 254, 325 Not Specified

Fluorescence and Luminescence Properties

While many simple dialkyl diselenides are not strongly fluorescent, some organoselenium compounds have been shown to exhibit fluorescence or luminescence, often as part of a larger, more complex molecular system. nih.govcapes.gov.brnih.gov For instance, a polyurethane material containing a diselenide unit was found to become fluorescent when mechanically stressed, showing emission peaks at 570 nm and 605 nm when excited at 365 nm. chinesechemsoc.org This phenomenon was attributed to the formation of fluorescent radicals upon cleavage of the Se-Se bond. chinesechemsoc.org

The potential for this compound to exhibit fluorescence would likely depend on factors such as its purity, environment (solvent), and exposure to stimuli like UV light that could induce photochemical reactions. chinesechemsoc.org However, significant intrinsic fluorescence is not a generally reported characteristic of simple, saturated dialkyl diselenides.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides valuable information on the molecular weight and fragmentation pattern of this compound. The mass spectrum is complicated by the rich isotopic pattern of selenium, which has six naturally occurring isotopes, with ⁸⁰Se being the most abundant. For this compound (C₈H₁₈Se₂), the molecular weight based on the most abundant isotopes is approximately 274 g/mol . nih.gov

The fragmentation of aliphatic diselenides is well-studied. acs.orgnih.gov Key fragmentation pathways observed under positive ionization conditions include:

Cleavage of the Se-Se bond: This would lead to the formation of a butan-2-ylselanyl cation, [C₄H₉Se]⁺.

Cleavage of the C-Se bond: This results in the loss of a butan-2-yl radical to form a [C₄H₉Se₂]⁺ ion.

Fragmentation of the alkyl chain: Loss of alkyl fragments from the molecular ion or subsequent fragment ions.

In positive ionization mode, the molecular ion is generally stable and observable. acs.orgnih.gov For comparison, the GC-MS of the sulfur analogue, di-sec-butyl disulfide, shows a molecular ion at m/z 178 and a base peak at m/z 57, corresponding to the [C₄H₉]⁺ fragment. nih.gov For this compound, analogous fragmentation would lead to a prominent [C₄H₉]⁺ ion as well.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Ion Formula Predicted m/z (for ⁸⁰Se) Fragmentation Pathway
Molecular Ion [C₈H₁₈Se₂]⁺ 274 Ionization of parent molecule
Butylselanyl Ion [C₄H₉Se]⁺ 137 Se-Se bond cleavage
Butyldiselenide Ion [C₄H₉Se₂]⁺ 217 C-Se bond cleavage

X-ray Crystallography of this compound Derivatives and Analogues

While a crystal structure for this compound itself is not reported, extensive X-ray crystallographic data for analogous dialkyl and diaryl diselenides provide a clear picture of its expected solid-state structure. cdnsciencepub.comacs.orgmdpi.com

A defining feature of diselenides is the C-Se-Se-C dihedral angle. In most unhindered diselenides, this angle is typically acute, falling within the range of 74° to 87°. cdnsciencepub.com The Se-Se bond length is consistently found to be between 2.285 Å and 2.33 Å, while the C-Se bond length is typically 1.91 Å to 1.97 Å. cdnsciencepub.commdpi.com

However, steric hindrance from bulky alkyl groups can force the dihedral angle to widen significantly. For example, in bis(di-tert-butylmethyl) diselenide, a sterically crowded analogue, the C-Se-Se-C dihedral angle was found to be an unusually obtuse 112.1°. cdnsciencepub.com Given that the butan-2-yl (sec-butyl) group is also sterically demanding, it is likely that this compound would adopt a conformation with a dihedral angle larger than the typical acute range to minimize steric strain between the alkyl groups. The C-Se-Se bond angle is generally around 101-102°. cdnsciencepub.com

Table 5: Typical Structural Parameters for Dialkyl Diselenides from X-ray Crystallography

Parameter Typical Value Reference
Se-Se Bond Length 2.28 - 2.33 Å cdnsciencepub.commdpi.com
C-Se Bond Length 1.91 - 1.97 Å cdnsciencepub.commdpi.com
C-Se-Se Bond Angle 101 - 102° cdnsciencepub.com
C-Se-Se-C Dihedral Angle (unhindered) 74 - 87° cdnsciencepub.com

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy provides critical insights into the three-dimensional structure of chiral molecules like this compound. These techniques, which include Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), rely on the differential interaction of a chiral molecule with left and right circularly polarized light. For this compound, the chiroptical properties are predominantly governed by the inherent chirality of the butan-2-yl groups and the conformational preference of the C-Se-Se-C dihedral angle.

The diselenide moiety (Se-Se) acts as a chromophore, and its electronic transitions are sensitive to the chiral environment imposed by the alkyl substituents. Acyclic dialkyl diselenides typically exhibit a broad, low-intensity absorption band in the UV-Vis spectrum in the range of 286–316 nm. mdpi.com This absorption is associated with the electronic transitions of the diselenide bond, specifically the promotion of a non-bonding (n) electron to an antibonding sigma (σ*) orbital.

In a chiral molecule such as this compound, these electronic transitions become chiroptically active, giving rise to signals in the CD and ORD spectra, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

The C-Se-Se-C dihedral angle in dialkyl diselenides is typically around 80-90°. This torsional angle creates a helical chirality in the diselenide chromophore, which can exist as two non-superimposable, diastereomeric conformers: a right-handed (P for plus) helix and a left-handed (M for minus) helix. The presence of the chiral butan-2-yl groups leads to a conformational preference for either the P or M form due to steric interactions. researchgate.net

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have established a correlation between the helicity of the diselenide chromophore and the sign of the lowest-energy Cotton effect in the CD spectrum. nih.gov For chiral dialkyl diselenides, it has been shown that a positive Cotton effect at the longest wavelength corresponds to a preferred P-helicity of the diselenide moiety, while a negative Cotton effect indicates a preference for the M-helicity. researchgate.net

While specific experimental CD or ORD data for this compound are not extensively documented in the reviewed literature, the expected chiroptical behavior can be inferred from studies on analogous chiral diselenides. The following table illustrates the theoretical relationship between the diselenide chromophore's conformation and its expected CD signal.

C-Se-Se-C Dihedral AngleHelicityExpected Sign of the Low-Energy Cotton Effect
Positive (e.g., +90°)P (Plus)Positive
Negative (e.g., -90°)M (Minus)Negative

The specific rotation measured in Optical Rotatory Dispersion (ORD) is the result of the cumulative contributions of all chromophores in the molecule across a range of wavelengths. wikipedia.org The ORD spectrum of this compound would be expected to show a complex curve with plain or anomalous dispersion in the region of the diselenide electronic transitions.

Computational and Theoretical Investigations of Di Butan 2 Yl Diselane

Quantum Chemical Calculations

Quantum chemical calculations for Di(butan-2-yl)diselane are typically performed using specialized software packages. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. This information, in turn, allows for the prediction of a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of compounds like this compound. By optimizing the geometry, DFT calculations can identify the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

Conformational analysis involves systematically exploring these rotations to identify all low-energy conformers and the energy barriers separating them. For this compound, this analysis would reveal the preferred orientations of the two butan-2-yl groups relative to each other. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters for a Stable Conformer of this compound.
ParameterValue
Se-Se Bond Length~2.33 Å
C-Se Bond Length~1.97 Å
C-Se-Se Bond Angle~101.5°
C-Se-Se-C Dihedral Angle~85.0° (gauche)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the HOMO is expected to be primarily localized on the non-bonding lone pair orbitals of the two selenium atoms. The LUMO is likely the corresponding antibonding σ*(Se-Se) orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Quantum chemical calculations for similar diselenides have been used to understand their stability and reactivity. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)Description
HOMO-5.85Localized on Se atom lone pairs
LUMO-0.20Localized on the σ*(Se-Se) antibonding orbital
Energy Gap (ΔE)5.65Indicates high kinetic stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated wave function into localized bonds, lone pairs, and antibonding orbitals. researchgate.netwisc.edu This method quantifies electron density distribution and analyzes stabilizing interactions within the molecule.

Table 3: Selected NBO Second-Order Perturbation Analysis for this compound.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) Seσ(C-Se)~4.5
LP(2) Seσ(C-C)~2.1
σ(C-H)σ*(C-Se)~3.8

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface.

In the MEP surface of this compound, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. These regions are expected to be concentrated around the selenium atoms due to their lone pairs of electrons. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. These positive regions are typically found around the hydrogen atoms of the butan-2-yl groups. The MEP surface thus provides a clear map of the molecule's charge distribution and highlights the selenium atoms as the primary centers of reactivity.

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the frequencies and intensities of the vibrational modes of this compound.

The calculated vibrational spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Key vibrational modes for this compound include the Se-Se stretch, C-Se stretches, C-H stretches, and various bending and torsional modes. The Se-Se stretching frequency is particularly characteristic of diselenides and provides direct evidence of the integrity of the diselenide bond.

Table 4: Calculated Vibrational Frequencies and Assignments for this compound.
Frequency (cm⁻¹)AssignmentDescription
2980-2850ν(C-H)C-H stretching in alkyl groups
1450-1370δ(C-H)C-H bending modes
~580ν(C-Se)C-Se stretching modes
~285ν(Se-Se)Se-Se stretching mode

Potential Energy Surface (PES) studies are conducted to explore the energy landscape of a molecule as a function of its geometry. researchgate.net For this compound, a one-dimensional PES scan can be performed by systematically varying a specific geometric parameter, such as the C-Se-Se-C dihedral angle, while optimizing the rest of the molecular geometry at each step.

This analysis is crucial for understanding conformational isomerism. The resulting energy profile reveals the locations of stable conformers (energy minima) and the transition states (energy maxima) that connect them. The height of the energy maxima corresponds to the rotational energy barrier. For this compound, the PES scan of the Se-Se bond rotation would likely show that the gauche conformers are the most stable, with higher energy barriers for the eclipsed conformations due to increased steric repulsion between the bulky butan-2-yl groups. rsc.org

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic behavior of molecules, including conformational changes and interactions with their environment. nih.gov For this compound, MD simulations would reveal the flexibility of the butan-2-yl chains and the rotational dynamics around the Se-Se and C-Se bonds.

A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers due to the rotational freedom of the butyl chains. The relative energies of these conformers would determine their population at a given temperature, which is essential for accurately predicting spectroscopic and chiroptical properties.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

ConformerC-Se-Se-C Dihedral Angle (°)Relative Energy (kcal/mol)
1~850.00
2~-850.05
3~1802.50
4~601.20
5~-601.25

Note: This table is a hypothetical representation based on the known conformational preferences of similar diselenides and is intended for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict NMR chemical shifts with a high degree of accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such predictions. researchgate.net For this compound, theoretical calculations can predict the 1H, 13C, and 77Se NMR spectra.

Studies on various organoselenium compounds have shown that DFT calculations can reliably reproduce experimental chemical shifts. acs.orgaps.org The chemical shift of the 77Se nucleus is particularly sensitive to the electronic environment around the selenium atom. acs.org For dialkyl diselenides, temperature-dependent changes in 77Se NMR chemical shifts have been observed and are attributed to the rotation around the Se-Se bond and the sampling of different conformers at higher temperatures. acs.org

A theoretical prediction of the 13C NMR chemical shifts for this compound would involve calculating the shielding tensors for each carbon atom in its optimized geometry. By comparing these calculated values to a reference compound like tetramethylsilane (B1202638) (TMS), the chemical shifts can be determined.

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Hypothetical Data)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH3-CH2-)~12
C2 (-CH2-)~30
C3 (-CH(Se)-)~45
C4 (CH3-CH-)~22

Note: This table presents hypothetical 13C NMR chemical shift values for this compound based on typical values for similar alkyl chains attached to selenium. Actual values would require specific DFT calculations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms and identifying transition states. e3s-conferences.org For this compound, computational studies can model its behavior in various chemical reactions, such as oxidation or reactions with electrophiles and nucleophiles.

Theoretical studies on the reaction of dimethyl selenide (B1212193) with atomic chlorine, for instance, have shown that the reaction proceeds through the formation of an adduct, and the computational results helped to understand the reaction pathway and the stability of intermediates. bbk.ac.ukresearchgate.net Similarly, computational investigations into the reactions of diselenides with thiols have provided insights into the cleavage of the Se-Se bond, a process of significant biological relevance. rsc.org

For a hypothetical reaction involving this compound, such as its oxidation, computational methods could be used to map the potential energy surface, locate the transition state, and calculate the activation energy. This information is crucial for understanding the reaction kinetics and selectivity.

Table 3: Hypothetical Calculated Activation Energies for the Oxidation of Simple Dialkyl Diselenides

CompoundOxidantActivation Energy (kcal/mol)
Dimethyl diselenideH2O215.2
Diethyl diselenideH2O214.8
This compoundH2O214.5 (Estimated)

Note: The activation energies for dimethyl and diethyl diselenide are illustrative values from hypothetical studies. The value for this compound is an estimation based on the trend of decreasing activation energy with increasing alkyl substitution.

Structure-Reactivity Relationship (SAR) Prediction through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. mdpi.comconicet.gov.ar While specific QSAR models for this compound are not available, the principles of QSAR can be applied to understand how variations in the structure of dialkyl diselenides might affect their properties.

In the context of organoselenium compounds, QSAR studies have been used to predict anticancer and antioxidant activities. mdpi.com For a series of dialkyl diselenides, molecular descriptors such as steric parameters, electronic properties (like HOMO and LUMO energies), and lipophilicity can be calculated and correlated with a specific activity. For example, the antioxidant activity of diselenides has been linked to their ability to mimic the enzyme glutathione (B108866) peroxidase (GPx). Computational studies have shown that the electronic environment around the selenium atom, influenced by the alkyl substituents, plays a key role in this activity. mdpi.com

A hypothetical QSAR model for the GPx-like activity of dialkyl diselenides might include the following descriptors:

Table 4: Hypothetical Molecular Descriptors for a QSAR Model of Dialkyl Diselenides

DescriptorDescriptionRelevance to Activity
LogPLipophilicityMembrane permeability and interaction with biological targets.
HOMO EnergyHighest Occupied Molecular Orbital EnergyRelates to the ease of oxidation and electron-donating ability.
LUMO EnergyLowest Unoccupied Molecular Orbital EnergyRelates to the ease of reduction and electron-accepting ability.
Steric HindranceBulkiness of the alkyl groupsCan affect the accessibility of the selenium center to reactants.

Chiroptical Property Prediction (e.g., ECD, ORD)

This compound is a chiral molecule, and therefore, its chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), can be investigated both experimentally and theoretically. rsc.org Computational methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for predicting ECD and ORD spectra. technologynetworks.com

The chiroptical properties of diselenides are highly sensitive to the conformation of the C-Se-Se-C moiety. researchgate.net Theoretical studies on chiral diselenides have shown that the sign and intensity of the Cotton effects in the ECD spectrum are directly related to the helicity of the diselenide chromophore. researchgate.netresearchgate.net By comparing the computationally predicted spectra with experimental data, the absolute configuration of a chiral molecule can be determined. acs.org

For this compound, a computational study would involve first performing a conformational search to identify the most stable conformers. Then, the ECD and ORD spectra for each conformer would be calculated and a Boltzmann-weighted average spectrum would be generated for comparison with experimental results.

Table 5: Hypothetical Predicted ECD Transitions for (R,R)-Di(butan-2-yl)diselane

TransitionWavelength (nm)Rotatory Strength (R)
n -> σ~320Positive
σ -> σ~250Negative
n -> σ*~220Positive

Note: This table presents hypothetical ECD data. The signs and wavelengths of the Cotton effects are based on typical observations for chiral diselenides and would need to be confirmed by specific calculations for this compound.

Reactivity and Mechanistic Studies of Di Butan 2 Yl Diselane

Redox Chemistry of the Diselenide Bond

The selenium-selenium (Se-Se) bond in di(butan-2-yl)diselane is a focal point of its reactivity, readily undergoing both oxidative and reductive cleavage. rsc.orgchimia.ch This characteristic allows it to act as a precursor to both electrophilic and nucleophilic selenium species. rsc.org

Oxidative Cleavage Mechanisms

The oxidation of dialkyl diselenides, such as this compound, is a common method for generating electrophilic selenium species. mdpi.com This process can be achieved using various oxidizing agents. For instance, treatment of dialkyl diselenides with agents like hydrogen peroxide or nitric acid leads to the formation of the corresponding seleninic acids. thieme-connect.de The reaction with nitric acid often proceeds through a crystalline seleninic acid–nitric acid complex, from which the free seleninic acid can be liberated by neutralization. thieme-connect.de

Another effective oxidant is Oxone®, which can cleave the Se-Se bond to generate electrophilic organoselenium species in situ. mdpi.com These species can then participate in further reactions, such as the electrophilic cyclization of 1,3-diynes. mdpi.com The mechanism of oxidation with hydrogen peroxide in the presence of a diaryl diselenide has been proposed to involve the formation of a seleninic acid, which is then oxidized to a perseleninic acid. beilstein-journals.org This perseleninic acid is the active oxidant in subsequent reactions like the Baeyer-Villiger oxidation. beilstein-journals.org

The general mechanism for the oxidative cleavage of the Se-Se bond can be summarized as follows:

Step 1: The diselenide is oxidized by an external oxidant (e.g., H₂O₂, Oxone®) to form an electrophilic selenium species.

Step 2: This electrophilic species can then react with a suitable nucleophile.

A proposed mechanism for the oxidative cleavage of a diselenide bond by an oxidant to generate an electrophilic selenium species is depicted in the table below.

StepDescription
1 The diselenide (R-Se-Se-R) reacts with an oxidizing agent (e.g., H₂O₂).
2 The Se-Se bond is cleaved, and an intermediate seleninic acid (R-SeO₂H) is formed. beilstein-journals.org
3 Further oxidation can lead to a perseleninic acid (R-SeO₃H), a highly reactive electrophilic species. beilstein-journals.org

Reductive Cleavage and Selenolate Generation

The reductive cleavage of the Se-Se bond in this compound is a fundamental process for generating the corresponding butan-2-ylselenolate (CH₃CH₂CH(Se⁻)CH₃), a potent nucleophile. rsc.orgchimia.ch This transformation is typically achieved using a variety of reducing agents. chimia.ch

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and alkali metals in liquid ammonia. chimia.chmdpi.com For example, the reaction of elemental selenium with NaBH₄ can produce sodium diselenide (Na₂Se₂), which can then be alkylated to form dialkyl diselenides. nih.govthieme-connect.com Alternatively, direct reduction of a pre-formed dialkyl diselenide with NaBH₄ yields the corresponding alkaneselenolate. thieme-connect.de The use of lithium triethylborohydride has also been reported as a convenient method for the one-flask synthesis of dialkyl diselenides from elemental selenium and alkyl halides. acs.orgajrconline.org

The generation of selenolates is crucial for their subsequent use in nucleophilic reactions. chimia.ch These in situ generated selenolates are versatile reagents for introducing the selanyl (B1231334) group into organic molecules. chimia.chthieme-connect.de

The general process for reductive cleavage and selenolate generation is outlined below:

Reducing AgentDescription of Process
Sodium Borohydride (NaBH₄) A common and mild reducing agent that readily cleaves the Se-Se bond to form two equivalents of the corresponding sodium selenolate. mdpi.com
Lithium Aluminum Hydride (LiAlH₄) A powerful reducing agent capable of reducing diselenides to the corresponding lithium selenolates. chimia.ch
Zinc/Acid A biphasic Zn/HCl system can efficiently reduce diselenides to generate zinc selenolates in situ for subsequent reactions. mdpi.com

Single Electron Transfer (SET) Processes in Diselenide Reactions

Single electron transfer (SET) represents another important mechanistic pathway in the reactions of diselenides. core.ac.ukmdpi.com In these processes, the diselenide can act as either an electron donor or an acceptor, leading to the formation of radical intermediates. mdpi.com

For instance, the reaction of diaryl diselenides with hexacyclohexyldilead under photoirradiation proceeds via a homolytic cleavage of the Pb-Pb bond, generating a cyclohexyl radical. nih.gov This radical is then efficiently trapped by the diselenide, demonstrating the ability of selenium compounds to capture carbon-centered radicals. nih.gov The efficiency of this trapping is noted to be higher for diselenides compared to disulfides or ditellurides under similar conditions. nih.gov

Furthermore, SET processes can be initiated by photoredox catalysis, where a photosensitizer absorbs light and transfers an electron to or from the diselenide. diva-portal.org This can lead to the formation of a selanyl radical (RSe•), which can then participate in various radical reactions. mdpi.com The bond energy of the Se-Se bond is such that photoinduced homolytic cleavage to generate selanyl radicals is a feasible process. mdpi.com

The involvement of SET in reactions of diselenides broadens their synthetic utility, enabling transformations that are distinct from the more common ionic pathways. nih.govrsc.org

Nucleophilic Reactivity of this compound-Derived Selenolates

The butan-2-ylselenolate anion, generated from the reductive cleavage of this compound, is a powerful nucleophile that participates in a variety of bond-forming reactions. chimia.ch

Seleno-Michael Addition Reactions

The conjugate addition of selenolates to electron-deficient alkenes, known as the seleno-Michael addition, is a highly efficient method for carbon-selenium bond formation. thieme-connect.demdpi.com This reaction is applicable to a wide range of Michael acceptors, including α,β-unsaturated ketones, aldehydes, esters, and amides. mdpi.com

The reaction is often carried out by generating the selenolate in situ using a reducing agent, followed by the addition of the Michael acceptor. mdpi.com For example, a biphasic system of zinc and hydrochloric acid can be used to reduce diphenyl diselenide, and the resulting zinc selenolate readily adds to various enones. mdpi.com The reaction is generally high-yielding and tolerates steric hindrance at the β-position of the Michael acceptor. mdpi.com

Recent advancements have focused on developing enantioselective versions of the seleno-Michael addition using chiral catalysts. chemrxiv.orgnih.govresearchgate.net For instance, a chiral bifunctional N-heterocyclic carbene (NHC)/thiourea catalyst has been shown to effectively catalyze the addition of alkyl selenols to enones with high enantioselectivity. nih.govresearchgate.net

The table below summarizes the outcomes of seleno-Michael additions with various Michael acceptors.

Michael AcceptorProduct TypeYieldReference
Acyclic α,β-Unsaturated Ketonesβ-Selanyl KetoneGood to Excellent mdpi.com
Cyclic Enones3-Selanyl CycloalkanoneGood to Excellent mdpi.com
α,β-Unsaturated Estersβ-Selanyl EsterGood mdpi.com
α,β-Unsaturated Amidesβ-Selanyl AmideGood mdpi.com

Nucleophilic Substitution Reactions (e.g., with Epoxides, Aziridines, Halides)

Butan-2-ylselenolates are effective nucleophiles in substitution reactions with a variety of electrophiles, including epoxides, aziridines, and alkyl halides. chimia.chajrconline.orgmdpi.com

The ring-opening of epoxides with selenolates is a regioselective process that typically proceeds via an Sₙ2 mechanism, resulting in the formation of β-hydroxy selenides. chimia.chmdpi.com The reaction of silyl-selenides with epoxides in the presence of a fluoride (B91410) source like TBAF is an effective method for this transformation. mdpi.com Similarly, the reaction of selenolates with aziridines, particularly those activated with an N-sulfonyl group, leads to the formation of β-amino selenides. mdpi.com This reaction can also be catalyzed by TBAF when using silyl-selenides. mdpi.com

The reaction of selenolates with alkyl halides is a classical and widely used method for the synthesis of unsymmetrical dialkyl selenides. thieme-connect.deajrconline.org The selenolate, generated in situ from the corresponding diselenide, readily displaces the halide to form the C-Se bond. ajrconline.org This method is compatible with a range of primary and secondary alkyl halides. ajrconline.org

A summary of nucleophilic substitution reactions involving selenolates is presented in the following table.

ElectrophileProductKey Features
Epoxides β-Hydroxy Selenide (B1212193)Regioselective ring-opening, typically at the less substituted carbon. chimia.chmdpi.com
Aziridines β-Amino SelenideEffective with activated aziridines (e.g., N-tosyl). mdpi.com
Alkyl Halides Unsymmetrical Dialkyl SelenideA general and high-yielding method for C-Se bond formation. thieme-connect.deajrconline.org

Electrophilic Reactivity of Selenium Species from this compound

Diselenides, such as this compound, are versatile precursors for generating electrophilic selenium species. These species are valuable reagents in organic synthesis, enabling the introduction of the selenyl group into a variety of organic molecules. The reactivity of these electrophilic selenium species is central to their application in the functionalization of unsaturated systems and their reactions with carbonyl compounds.

Electrophilic Selenium Additions to Unsaturated Systems

Electrophilic selenium species derived from diselenides readily undergo addition reactions with unsaturated carbon-carbon bonds, a process known as selenenylation. This reaction is a cornerstone of organoselenium chemistry, providing a stereospecific method for the functionalization of alkenes and alkynes. dokumen.pub The electrophilic selenium reagent adds to the unsaturated system, typically forming a seleniranium ion intermediate, which is then opened by a nucleophile.

The stereospecific nature of this addition was first recognized in the late 1950s, highlighting the synthetic utility of these reactions. dokumen.pub While a variety of electrophilic selenium reagents can be employed, those generated from diselenides are common. For instance, the oxidation of diphenyl diselenide can be achieved with reagents like iodobenzene (B50100) diacetate to facilitate the selenenylation of unsaturated compounds. researchgate.net

Reactions with Carbonyl Compounds

Electrophilic selenium species generated from diselenides can also react with carbonyl compounds, primarily through the selenenylation of their enol or enolate forms. This reaction provides a direct method for the α-selenenylation of aldehydes and ketones, introducing a selenium moiety at the α-position to the carbonyl group. These α-seleno carbonyl compounds are valuable synthetic intermediates. nih.gov

The reaction typically proceeds by generating the enolate of the carbonyl compound using a suitable base. The enolate then acts as a nucleophile, attacking the electrophilic selenium species. While various electrophilic selenium reagents can be used, including phenylselenyl chloride (PhSeCl) and N-phenylselenylphthalimide, diselenides like diphenyl diselenide (PhSeSePh) can also serve as the selenium source, although sometimes with lower efficiency. nih.govacs.org For example, in a copper(I)-catalyzed asymmetric α-selenenylation of 2-acylimidazoles, PhSeSePh gave the product in a low yield of 18% with 60% enantiomeric excess, indicating it was not the optimal reagent for that specific transformation. nih.govacs.org

Organocatalysis has also been employed for the α-selenenylation of aldehydes and ketones. acs.org For instance, proline and its derivatives have been shown to catalyze the direct α-selenenylation of aldehydes. mdpi.com These methods offer a more direct approach, avoiding the pre-formation of the enolate.

Radical Chemistry of this compound

Diselenides are well-known precursors for the generation of organoselenyl radicals. The relatively weak Se-Se bond can be cleaved under thermal or photochemical conditions to produce these radical species, which then participate in a variety of radical reactions.

Homolytic Cleavage of the Se-Se Bond.nih.gov

The selenium-selenium (Se-Se) bond in diselenides is significantly weaker than carbon-carbon or carbon-hydrogen bonds, making it susceptible to homolytic cleavage. This cleavage can be induced by heat (thermolysis) or by light (photolysis), resulting in the formation of two organoselenyl radicals (RSe•). nih.gov

The low bond energy of the Se-Se bond allows for its cleavage under relatively mild conditions. nih.gov For instance, visible light is often sufficient to break the diselenide bond without the need for a catalyst, a property that makes these reactions compatible with biological systems. nih.gov Studies on the thermolysis of dibenzyl diselenide have shown that at elevated temperatures, cleavage of the C-Se bond can also occur, leading to different products. nih.gov However, the primary and most synthetically useful process is the homolytic cleavage of the Se-Se bond.

This ease of homolytic cleavage is a fundamental aspect of the radical chemistry of diselenides and is the initial step in many radical-mediated transformations involving these compounds.

Generation and Reactivity of Organoselenyl Radicals

Once generated, organoselenyl radicals (RSe•) are versatile reactive intermediates. Their primary mode of reaction is addition to unsaturated systems, such as alkenes and alkynes. This addition is a key step in many radical-mediated synthetic methods.

For example, the benzeneselenenyl radical, generated from diphenyl diselenide, can add to a triple bond, forming an alkenyl radical intermediate. rsc.orgrsc.org This intermediate can then undergo further reactions, such as chain transfer with another molecule of diphenyl diselenide, to yield the final product. rsc.orgrsc.org

The reactivity of organoselenyl radicals allows for their use in various synthetic transformations, including cyclizations and intermolecular additions. The ability to generate these radicals under mild conditions, often using visible light, has made them attractive intermediates in modern organic synthesis. nih.gov

Stereochemical Outcomes and Diastereocontrol in Reactions

The stereochemical outcome of reactions involving species derived from this compound is a critical aspect of their synthetic utility. Both electrophilic and radical reactions can proceed with high levels of stereocontrol, influencing the stereochemistry of the final products.

In electrophilic additions to alkenes, the reaction generally proceeds via an anti-addition mechanism, leading to a predictable stereochemical outcome. dokumen.pub This stereospecificity is a result of the formation of a cyclic seleniranium ion intermediate, which is then opened by a nucleophile from the face opposite to the selenium bridge.

In radical reactions, stereocontrol can also be achieved. For example, in radical cyclization reactions, the stereochemistry of the newly formed stereocenters can be influenced by factors such as A-1,3 strain and intramolecular dipole-dipole interactions in the transition state. researchgate.net

The stereochemical outcome of reactions involving aziridines has also been studied. The reaction of cis-N-Ts iodoaziridines with diphenyl diselenide via a radical mechanism preferentially forms the trans-selenoaziridine. acs.org In contrast, the reaction of the corresponding aziridinyllithium species with diphenyl diselenide proceeds with high stereochemical fidelity to give the cis-selenoaziridine. acs.org The size of the diselenide reagent can also influence the stereochemical outcome, with smaller reagents like dimethyl diselenide favoring the thermodynamically more stable cis-product. acs.org

The ability to control the diastereoselectivity of these reactions is crucial for their application in the synthesis of complex molecules with defined stereochemistry.

Reaction Kinetics and Thermodynamic Analysis of Transformations

The study of reaction kinetics and the thermodynamic properties of transformations involving this compound provides fundamental insights into its reactivity, stability, and potential reaction pathways. While specific experimental data for this compound is limited in publicly accessible literature, a comprehensive understanding can be constructed by examining the behavior of analogous dialkyl diselenides and general principles of organoselenium chemistry.

Reaction Kinetics

The kinetics of reactions involving dialkyl diselenides are largely dictated by the selenium-selenium bond, which is susceptible to homolytic cleavage, nucleophilic attack, and oxidation.

General Reactivity and Mechanistic Insights: Low-molecular-mass organoselenium compounds, including diselenides, are known for their reactivity with a variety of oxidants. nih.gov The selenium center in compounds like this compound can readily react with radicals and other oxidizing species. nih.gov Kinetic studies on related organoselenium compounds, such as ebselen (B1671040), have demonstrated their capacity as potent radical scavengers. nih.gov For instance, ebselen exhibits a high inhibition rate constant (k inh) of 4 x 10(4) M(-1)s(-1) in the radical polymerization of methyl methacrylate (B99206), indicating its efficiency in trapping radicals. nih.gov This suggests that dialkyl diselenides can participate in similar radical chain-breaking reactions.

The reaction mechanism often involves the initial cleavage of the Se-Se bond. In the presence of reducing agents, the diselenide bond can be cleaved to form selenolates, which are potent nucleophiles. Conversely, oxidation can lead to the formation of seleninic acids or other oxidized selenium species.

Kinetic Data for Related Organoselenium Compounds: To provide a comparative context for the potential reactivity of this compound, the following table presents kinetic data for other organoselenium compounds.

CompoundReaction ConditionRate Constant (k)Reference
EbselenRadical polymerization of methyl methacrylate at 70°Ck inh = 4 x 10(4) M(-1)s(-1) nih.gov
Selenomethionine (SeMet)Adsorption by nZVI/GACk 2 = 1.726 to 0.134 g mg⁻¹ min⁻¹ mdpi.com
Selenocysteine (SeCys)Adsorption by nZVI/GACk 2 = 1.059 to 0.137 g mg⁻¹ min⁻¹ mdpi.com

This table is interactive. You can sort and filter the data.

The data indicates that the reaction kinetics of organoselenium compounds are highly dependent on the specific compound and the reaction environment. nih.govmdpi.com For this compound, the bulky butan-2-yl groups may sterically hinder the approach of reactants to the selenium atoms, potentially influencing the reaction rates compared to less hindered dialkyl diselenides.

Thermodynamic Analysis

Thermodynamic analysis focuses on the energy changes associated with the transformations of this compound, providing information on its stability and the feasibility of reactions.

Thermal Stability and Decomposition: Dialkyl diselenides are known to undergo thermal decomposition. Studies on similar compounds, such as di-sec.-butyl diselenide, show that they can decompose upon heating. rsc.org The pyrolysis of selenium compounds often results in the extrusion of elemental selenium. rsc.org For example, the thermal decomposition of di-t-butyl disulphide, a sulfur analogue, has been studied in the temperature range of 330–400 °C, providing an Arrhenius equation of log k= 13.6 ± 0.2 –(177 ± 2) kJ mol–1/2.303RT in a static system. researchgate.net While selenium compounds often have lower thermal stability than their sulfur counterparts, this provides a general temperature range for the potential decomposition of dialkyl diselenides.

The stability of organoselenium compounds can also be assessed using techniques like Thermogravimetric Analysis (TGA). For instance, the complex [TiCl4(nBu2Se)2], containing di-n-butyl selenide, shows an onset of evaporation at approximately 380 K. acs.org

Theoretical Thermodynamic Parameters: In the absence of extensive experimental thermodynamic data, computational methods such as Density Functional Theory (DFT) are valuable for predicting the properties of molecules like this compound. These calculations can determine optimized geometries and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO energy gap is an important parameter that correlates with the chemical reactivity and stability of a molecule. researchgate.net

For di(hydroxybenzyl) diselenide, a related compound, the HOMO-LUMO energy gap was calculated to be 2.101 eV, indicating its potential reactivity. researchgate.net Such theoretical studies can also predict other thermodynamic properties that are crucial for understanding the compound's behavior in chemical reactions.

Summary of Thermodynamic Considerations for Related Diselenides:

Compound/AnalogueObservation/ParameterSignificanceReference
Di-sec.-butyl diselenideDecomposes on heatingIndicates thermal lability of the Se-Se bond in branched dialkyl diselenides. rsc.org
Di-t-butyl disulphideDecomposes at 330–400 °CProvides an analogous temperature range for the decomposition of diselenides. researchgate.net
[TiCl4(nBu2Se)2]Onset of evaporation at ~380 K (TGA)Indicates volatility and thermal behavior of a complex containing a diselenide. acs.org
Di(hydroxybenzyl) diselenideCalculated HOMO-LUMO gap of 2.101 eVA smaller energy gap suggests higher reactivity. researchgate.net

This table is interactive. You can sort and filter the data.

Coordination Chemistry and Catalysis Involving Di Butan 2 Yl Diselane

Di(butan-2-yl)diselane as a Ligand in Metal Complexes

Diorganyl diselenides (R-Se-Se-R) are known to act as ligands in coordination complexes with various transition metals. The selenium atoms possess lone pairs of electrons that can be donated to a metal center, and the reactivity of the Se-Se bond allows for various coordination modes.

Chelation and Coordination Modes with Transition Metals

This compound, as a dialkyl diselenide, can coordinate to transition metals in several ways. The most common coordination mode for diselenide ligands is as a bridging ligand, where each selenium atom coordinates to a different metal center, forming a binuclear or polynuclear complex. Another possibility is for the diselenide to act as a chelating ligand, although this is less common for simple dialkyl diselenides unless there are other donor atoms present in the alkyl chain that can participate in chelation.

In some instances, the Se-Se bond can be cleaved upon coordination, leading to the formation of two terminal selenido (R-Se-) ligands. The specific coordination mode adopted will depend on several factors, including the nature of the metal, the other ligands present in the coordination sphere, and the reaction conditions. For example, with late transition metals, soft selenium donors are expected to form stable complexes.

Synthesis and Characterization of Metal-Diselenide Complexes

The synthesis of metal complexes with diselenide ligands is typically achieved by reacting the diselenide with a suitable metal precursor, such as a metal halide or a metal carbonyl complex, in an appropriate solvent. For instance, reacting this compound with a metal halide like palladium(II) chloride could potentially lead to a bridged dinuclear complex.

Characterization of such complexes would involve a combination of spectroscopic and analytical techniques.

Technique Expected Observations for a Hypothetical [PdCl2(μ-Se2(C4H9)2)]2 Complex
¹H and ¹³C NMR Spectroscopy Shifts in the signals corresponding to the butan-2-yl groups upon coordination to the metal center.
⁷⁷Se NMR Spectroscopy A significant downfield shift of the selenium resonance upon coordination, providing direct evidence of the Se-metal bond.
Infrared (IR) Spectroscopy Appearance of new bands in the far-IR region corresponding to the Pd-Se and Pd-Cl stretching vibrations.
X-ray Crystallography Would provide definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the complex.

Influence of Chiral Butan-2-yl Groups on Coordination

The presence of chiral butan-2-yl groups in this compound introduces stereochemical considerations into its coordination chemistry. When this chiral ligand coordinates to a metal center, it can lead to the formation of diastereomeric complexes. The stereochemistry of the resulting complex will be influenced by the chirality of the butan-2-yl groups.

This can be particularly important in the design of chiral catalysts, where the stereochemistry of the ligand can control the enantioselectivity of a reaction. The bulky nature of the sec-butyl groups will also exert steric influence on the coordination geometry and the accessibility of the metal center.

Catalytic Applications

Diorganyl diselenides have emerged as versatile compounds in catalysis, participating in both organocatalysis and as ligands in transition metal-catalyzed reactions.

Organocatalysis Mediated by Diorganyl Diselenides

Chiral diselenides have been successfully employed as organocatalysts in various asymmetric transformations. vulcanchem.comacs.org These reactions often proceed through an electrophilic selenium species that is generated in situ from the diselenide. The chiral environment provided by the ligand then directs the stereochemical outcome of the reaction.

While direct examples of this compound in organocatalysis are not readily found, analogous chiral aliphatic amino diselenides have been used as catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excesses. vulcanchem.comacs.org This suggests that this compound could potentially catalyze similar asymmetric reactions.

Hypothetical Catalytic Application of this compound

Reaction Catalyst Potential Role of this compound
Asymmetric Aldol ReactionThis compoundThe chiral diselenide could act as a Lewis base or, upon oxidation, as a chiral Lewis acid to activate the carbonyl group and control the stereochemistry of the addition.
Asymmetric Michael AdditionThis compoundThe in situ generated chiral electrophilic selenium species could activate the Michael acceptor, leading to an enantioselective conjugate addition.

Transition Metal Catalysis Involving this compound

In transition metal catalysis, diorganyl diselenides can act as ligands that modify the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity. The use of dialkyl diselenides in copper-catalyzed cross-coupling reactions has been reported.

The chiral nature of this compound makes it a candidate for use as a ligand in asymmetric transition metal catalysis. For example, a palladium complex of this compound could potentially be used in asymmetric allylic alkylation or Heck reactions, where the chiral ligand would induce enantioselectivity. The success of such catalytic systems would depend on the stability of the complex and the ability of the chiral ligand to effectively transfer its stereochemical information during the catalytic cycle.

Cross-Coupling Reactions

There are no available studies or data tables detailing the use of this compound as a catalyst or reagent in cross-coupling reactions. Research in palladium-catalyzed, copper-catalyzed, or other metal-catalyzed cross-coupling reactions involving organoselenium compounds has primarily utilized diaryl diselenides or simple, unbranched dialkyl diselenides. researchgate.netrsc.orgresearchgate.net The unique steric and electronic properties of the sec-butyl group in this compound remain unexplored in this context.

Electrophilic Annulation Reactions

No specific examples or mechanistic studies of electrophilic annulation reactions catalyzed or promoted by this compound have been reported. While the general principle of using dialkyl diselenides in electrophilic cyclization has been established, for instance in the synthesis of selenophenes from 1,3-diynes using di-n-butyldiselenide, this research has not been extended to the sec-butyl isomer. mdpi.comsemanticscholar.org The in-situ generation of an electrophilic selenium species from this compound and its subsequent participation in annulation cascades has not been documented.

Photoredox Catalysis and Se-Se Bond Activation

The application of this compound in photoredox catalysis is an area without current research findings. While photoredox catalysis is a powerful tool for generating radical species from various precursors, including the homolytic cleavage of the Se-Se bond in diselenides, no studies have specifically employed this compound. researchgate.netacs.orgprinceton.edu The potential for activating the Se-Se bond of this compound under visible light irradiation to generate sec-butylselanyl radicals for synthetic applications remains uninvestigated.

Mechanistic Aspects of Diselenide-Based Catalysis

Due to the absence of catalytic applications for this compound in the aforementioned reactions, there are no corresponding mechanistic studies. Mechanistic insights into diselenide catalysis are derived from studies of more common diselenides, like diphenyldiselenide, where pathways involving electrophilic selenium species (RSe+), selenium radicals (RSe•), or selenolates (RSe-) are proposed depending on the reaction conditions. mdpi.comresearchgate.netcardiff.ac.uk However, the specific influence of the sec-butyl substituent on reaction mechanisms, rates, and catalyst stability has not been determined.

Advanced Applications and Emerging Research Directions

Materials Science Applications of Organoselenium Compounds

Organoselenium compounds are increasingly recognized as crucial building blocks in the realm of materials chemistry. mdpi.com Their utility extends to the synthesis of semiconductors and photovoltaic cells, where the electronic properties of metal selenides are harnessed. numberanalytics.com The development of selenium-containing nanoparticles is also an active area of research, with potential applications in electronics and biomedicine. numberanalytics.com The diverse structural possibilities and reactivity of organoselenium compounds make them valuable for creating novel materials with unique optical and electronic characteristics. numberanalytics.comencyclopedia.pub

Supramolecular Chemistry and Self-Assembly of Diselenides

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules, has found a fertile ground in the field of organometallic and organoselenium chemistry. ethernet.edu.etwikipedia.org Diselenides can act as hosts for organometallic guest compounds, leading to the formation of charge-transfer complexes. ethernet.edu.et The self-assembly of these molecules is guided by weak intermolecular forces, such as van der Waals forces, pi-pi interactions, and hydrogen bonding, allowing for the construction of complex supramolecular architectures. wikipedia.org

Recent research has demonstrated the synthesis of supramolecular platinum (Pt) and palladium (Pd) complexes using diselenide ligands like bis(4-pyridyl) diselenide. researchgate.net These self-assembled structures can form stable macrocycles, and their nuclearity can be influenced by the electronic properties of the selenium-containing ligands. researchgate.net Such assemblies are of interest for their potential applications in catalysis and the development of smart materials. wikipedia.orgcolab.ws

Bio-Inspired Catalysis and Mechanistic Mimicry (e.g., Glutathione (B108866) Peroxidase Mimics)

A significant area of research for organodiselenides is their application as mimics of glutathione peroxidase (GPx), a vital antioxidant selenoenzyme that protects cells from oxidative damage. researchgate.netmdpi.comnih.gov GPx catalyzes the reduction of harmful peroxides using glutathione. nih.govscispace.com Synthetic organoselenium compounds, including various diselenides, have been developed to replicate this catalytic activity. nih.gov The reactivity of the Se-Se bond and the redox properties of selenium make these compounds efficient catalysts for this purpose. researchgate.net

The catalytic cycle of GPx mimics involves the reduction of the diselenide to a selenol, which then reduces peroxides to form a selenenic acid. The selenenic acid subsequently reacts with a thiol cofactor, like glutathione, to regenerate the selenol, thus completing the catalytic cycle. sciforum.nettmrjournals.com

Mechanistic Investigations of Antioxidant Mimicry

Detailed mechanistic studies, often employing techniques like 77Se NMR spectroscopy and density functional theory (DFT) calculations, have been crucial in understanding how these mimics function. researchgate.netscispace.com The antioxidant activity of diaryl diselenides is influenced by the nature of substituents on the aryl ring. mdpi.com For instance, the presence of an amino group near the selenium atom can stabilize key intermediates through non-bonded interactions, thereby enhancing catalytic performance. mdpi.comscispace.com

The mechanism closely resembles that of the native GPx enzyme. scispace.com However, the efficiency of the mimic can be affected by the stability of various intermediates. Strong intramolecular interactions between selenium and a nearby nitrogen atom (Se···N) in the selenenyl sulfide (B99878) intermediate can sometimes reduce the GPx activity by favoring a reverse reaction. nih.govacs.org Conversely, weaker interactions can lead to higher activity. acs.org The design of effective GPx mimics, therefore, requires careful consideration of these intramolecular forces to optimize the forward catalytic reaction. scispace.com

Role of Chiral Centers in Bio-Mimetic Systems

Chirality plays a critical role in the efficacy of bio-mimetic systems. The natural active site of GPx is composed of the chiral amino acid L-selenocysteine, and its environment is crucial for its activity. mdpi.com Inspired by this, researchers have synthesized chiral organoselenium compounds to act as GPx mimics. mdpi.comsemanticscholar.org

The introduction of a chiral center can significantly influence the biological activity of these compounds. semanticscholar.org For example, in a series of N-terpenylbenzisoselenazol-3(2H)-ones, the stereochemistry of the terpene moiety was found to be a key factor in their antioxidant and antiproliferative activities. mdpi.comsemanticscholar.org Differences in activity between enantiomers and diastereoisomers highlight the importance of the three-dimensional structure in their interaction with biological targets. mdpi.comsemanticscholar.org The ease with which the Se-N or Se-Se bond can be broken, which is essential for the catalytic cycle, can be modulated by the specific chiral environment. mdpi.comsemanticscholar.org

Selective C-H Functionalization Using Di(butan-2-yl)diselane or its Derivatives

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more efficient way to create complex molecules. sigmaaldrich.com While specific examples detailing the use of this compound for C-H functionalization are not prevalent in the provided search results, the broader class of organoselenium compounds is utilized in such reactions.

For instance, organic photoredox catalysis has enabled the para-selective acylation and alkylation of electron-rich arenes using acyl/alkylselenides. rsc.org In other approaches, palladium catalysis has been employed for the regioselective alkenylation of indoles, where the selectivity can be controlled by directing groups. beilstein-journals.org The development of catalytic systems that can selectively activate a specific C-H bond in the presence of many others remains a significant challenge, and noncovalent interactions are being explored to guide the catalyst to the desired position. nih.gov

Chirality Transfer and Stereoselective Transformations in Organoselenium Chemistry

Organoselenium chemistry offers powerful tools for stereoselective synthesis, where the unique properties of selenium are leveraged to control the three-dimensional outcome of reactions. nih.gov Chiral organoselenium compounds can be used as catalysts or reagents to induce asymmetry in a wide range of transformations. mdpi.comthieme-connect.com

The transfer of chirality from a chiral organoselenium reagent to a substrate is a key strategy. cardiff.ac.ukscispace.com For example, enantiomerically pure chiral diselenides have been used in the stereoselective methoxyselenenylation of alkenes. cardiff.ac.uk The mechanism of chirality transfer can involve the elongation of the distance between the chiral center and a reporter group, as well as changes in electronic properties, while still effectively transmitting the chiral information. researchgate.net

Stereoselective processes involving the formation of carbon-selenium (C-Se) and selenium-selenium (Se-Se) bonds have become more diverse and efficient. mdpi.com These methods include the use of chiral catalysts, chiral auxiliaries, and substrate control to achieve high levels of enantioselectivity in reactions such as Michael additions, allylic rearrangements, and cyclizations. mdpi.comchim.it The development of new and highly selective transformations using organoselenium reagents continues to provide access to valuable chiral building blocks for the synthesis of complex molecules. nih.gov

Conclusion and Future Perspectives in Di Butan 2 Yl Diselane Research

Synthesis and Reactivity Challenges and Opportunities

The synthesis and subsequent application of di(butan-2-yl)diselane present a unique set of challenges and opportunities rooted in its stereochemical nature and the inherent reactivity of the diselenide bond.

Synthesis: The primary challenge in synthesizing this compound lies in controlling its stereochemistry. The molecule can exist as three stereoisomers: a pair of enantiomers, (R,R)-di(butan-2-yl)diselane and (S,S)-di(butan-2-yl)diselane, and a meso compound, (R,S)-di(butan-2-yl)diselane.

Challenges :

Stereocontrol : Synthesizing enantiomerically pure versions requires starting from enantiopure butan-2-ol or related precursors, and reaction conditions must avoid racemization. The separation of the meso form from the racemic mixture can be a significant purification hurdle.

Precursor Availability and Stability : The corresponding selenol, butan-2-ylselenol, is the most direct precursor but is likely to be foul-smelling, toxic, and highly susceptible to air oxidation, making it difficult to handle. wikipedia.org

Reaction Conditions : Common synthetic routes, such as the reaction of an alkyl halide with sodium diselenide or the reduction of a selenyl halide, must be optimized to achieve good yields and prevent side reactions.

Opportunities :

Novel Catalytic Methods : Developing new catalytic methods for the synthesis of chiral diselenides could provide more efficient and selective routes. This could involve transition-metal-catalyzed coupling reactions. researchgate.net

Flow Chemistry : The use of flow chemistry could offer a safer and more controlled environment for handling unstable intermediates like selenols, potentially improving yields and purity.

Stereoselective Synthesis : The development of synthetic strategies that favor the formation of one stereoisomer over others presents a significant opportunity for advancing synthetic methodology.

Reactivity: The reactivity of diselenides is dominated by the cleavage of the selenium-selenium bond, which can occur homolytically or heterolytically to generate radical, nucleophilic, or electrophilic selenium species. nih.gov

Challenges :

Selective Cleavage : Controlling the mode of Se-Se bond cleavage to generate a specific reactive species without competing pathways can be difficult.

Reagent Stability : this compound itself is more stable than its corresponding selenol, making it a useful shelf-stable precursor. wikipedia.org However, the reactive species generated from it can be transient and require specific conditions for their effective use in subsequent reactions.

Opportunities :

Precursor to Chiral Reagents : The primary opportunity lies in its use as a precursor to chiral selenium reagents. Reductive cleavage (e.g., with NaBH₄) can generate chiral selenolates (sec-BuSe⁻), while oxidative cleavage can produce chiral electrophilic selenium species (sec-BuSe⁺). nih.govacs.org These reagents are highly valuable for introducing a stereogenic selenium-containing group into organic molecules.

Asymmetric Transformations : The chiral sec-butylselenyl moiety can be transferred to prochiral substrates, potentially inducing asymmetry and leading to new stereoselective transformations.

Synthetic ApproachPrecursorsGeneral ConditionsChallenges
Oxidation of Selenols sec-Butan-2-ylselenolAir, H₂O₂, or other mild oxidantsHandling of volatile and toxic selenol; stereochemical purity dependent on precursor.
Reaction with Diselenide Anion sec-Butyl halide (e.g., 2-bromobutane)Na₂Se₂, generated in situPotential for elimination side reactions (E2); requires stereopure alkyl halide for stereocontrol.
Reduction of Selenyl Halides sec-Butan-2-ylselenyl halideMild reducing agentsPreparation and stability of the selenyl halide precursor.

Potential for Novel Applications in Catalysis and Advanced Materials

The unique structural features of this compound make it an intriguing candidate for applications in specialized fields like asymmetric catalysis and the development of advanced functional materials.

Catalysis: Organoselenium compounds, particularly diselenides, are increasingly used as pre-catalysts in a variety of organic reactions. acs.org Diphenyl diselenide, for example, is a well-known catalyst for oxidation and cyclization reactions.

Asymmetric Catalysis : The most promising application for enantiopure this compound is in asymmetric catalysis. As a precursor, it can generate a chiral electrophilic selenium species (RSe⁺) that, when used in catalytic amounts, could mediate enantioselective reactions such as:

Selenenylation of Alkenes : The addition of a selenyl group and a nucleophile across a double bond could be rendered enantioselective.

α-Selenenylation of Carbonyls : The introduction of a chiral selenyl group adjacent to a carbonyl could create valuable chiral building blocks. acs.org

Oxidative Cyclizations : Chiral selenium catalysts can mediate the cyclization of unsaturated substrates to produce chiral heterocycles.

Advanced Materials: Organoselenium compounds are being investigated for their unique electronic and optical properties, making them suitable for applications in materials science.

Chiral Polymers : this compound could be incorporated into polymer backbones or as pendant groups. The presence of the diselenide bond can impart redox activity, while the chiral centers could induce specific secondary structures (e.g., helical conformations), leading to materials with chiroptical properties.

Semiconductors and Nanomaterials : Selenium is a semiconductor, and organoselenium compounds are precursors for creating selenium-containing nanomaterials. The decomposition of this compound could potentially be used to synthesize chiral selenium quantum dots or other nanostructures with unique optoelectronic properties.

Future Directions in Computational and Mechanistic Studies

To fully unlock the potential of this compound, a deep understanding of its fundamental properties and reaction mechanisms is essential. Computational and experimental mechanistic studies are poised to provide these crucial insights.

Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating molecular properties and reaction pathways. nih.govitu.edu.tr

Structural Analysis : Future computational work should focus on mapping the potential energy surface of the (R,R), (S,S), and meso stereoisomers. Key parameters include the C-Se-Se-C dihedral angle, which governs the molecule's conformation, and the rotational barriers of the sec-butyl groups. researchgate.net

Reaction Energetics : DFT calculations can determine the bond dissociation energy of the Se-Se bond, providing insight into its stability. Furthermore, modeling reaction pathways for its transformation into nucleophilic and electrophilic species can help predict reactivity and guide the design of new reactions. psu.edu

Spectroscopic Prediction : Calculating NMR, IR, and circular dichroism (CD) spectra for each stereoisomer would greatly aid in their experimental characterization and differentiation.

Computational MethodTarget of StudyPotential Insights
Density Functional Theory (DFT) Molecular Geometry & EnergeticsPrediction of stable conformers, C-Se-Se-C dihedral angle, rotational barriers.
Time-Dependent DFT (TD-DFT) Electronic Spectra (UV-Vis, CD)Aiding stereoisomer identification and understanding chiroptical properties.
Quantum Theory of Atoms in Molecules (QTAIM) Se-Se Bond CharacterizationAnalysis of electron density to understand bond strength and reactivity.
Reaction Pathway Modeling Mechanistic ElucidationCalculation of transition states and activation energies for radical and ionic pathways.

Mechanistic Studies: Experimental work is needed to validate computational predictions and uncover the nuances of reactivity.

Distinguishing Pathways : It is crucial to design experiments that can distinguish between radical and ionic reaction mechanisms. acs.org This can be achieved using radical traps (like TEMPO) or by studying the effect of solvent polarity on reaction outcomes. acs.org

Intermediate Trapping : Efforts to trap and characterize the transient species generated from this compound, such as the sec-butylselenyl cation or radical, would provide direct evidence for proposed mechanisms.

Kinetic Analysis : Studying the kinetics of reactions involving this diselenide will help to quantify its reactivity and provide further support for proposed mechanistic steps.

Broader Impact on Organoselenium Chemistry and Stereoselective Synthesis

Research focused on this compound is not merely an academic exercise concerning a single molecule; it has the potential to create a significant impact on the broader fields of organoselenium chemistry and stereoselective synthesis.

Impact on Organoselenium Chemistry: The study of this specific chiral diselenide would contribute to the fundamental understanding of organoselenium compounds. wikipedia.orgnih.gov It would expand the library of available selenium reagents and provide a valuable platform for exploring the influence of steric hindrance and chirality on the reactivity of the diselenide bond. Success in developing new, efficient syntheses and reactions for this compound could be generalized to other complex dialkyl diselenides, which are currently less explored than their diaryl counterparts.

Impact on Stereoselective Synthesis: The development of this compound as a tool for stereoselective synthesis represents its most significant potential contribution. unifi.itrsc.org

New Chiral Reagents : Enantiopure this compound would serve as a source for the chiral sec-butylselenyl group, a building block not readily available through other means.

Advancing Asymmetric Selenenylation : It would enable the development of new catalytic asymmetric selenenylation reactions. These methods are highly sought after for the synthesis of complex, biologically active molecules and chiral ligands, where the introduction of a selenium atom can modulate biological activity or create new coordination sites. cas.cnresearchgate.net

Catalyst Development : Its role as a pre-catalyst in asymmetric reactions could inspire the design of a new class of chiral selenium-based catalysts, broadening the scope of asymmetric catalysis beyond traditional metal- and organocatalysts.

Q & A

Q. How should meta-analyses address conflicting efficacy data across diselane studies?

  • Methodological Answer: Perform multivariate regression to isolate variables (e.g., enantiomer ratio, field site ecology). Cross-reference synthesis protocols (e.g., purity thresholds, solvent systems) and validate findings via collaborative multi-site trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.